molecular formula C15H21NO3 B13974417 Tert-butyl 3-(4-methoxyphenyl)azetidine-1-carboxylate

Tert-butyl 3-(4-methoxyphenyl)azetidine-1-carboxylate

Cat. No.: B13974417
M. Wt: 263.33 g/mol
InChI Key: LIYKLQIUYBWRMB-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-methoxyphenyl)azetidine-1-carboxylate is a valuable chemical intermediate in pharmaceutical research and development. The azetidine ring is a privileged scaffold in medicinal chemistry, often used to reduce lipophilicity and improve the metabolic properties of drug candidates . This compound serves as a versatile building block for the synthesis of more complex molecules targeting a range of therapeutic areas. Its specific structure makes it particularly useful for constructing potential inhibitors of enzymes like monoacylglycerol lipase (MAGL), a target for treating neurodegenerative diseases, inflammation, and pain . The Boc-protecting group offers excellent versatility for further synthetic manipulation, allowing researchers to deprotect the azetidine nitrogen under mild acidic conditions for subsequent functionalization. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Strictly for laboratory use by trained professionals.

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

tert-butyl 3-(4-methoxyphenyl)azetidine-1-carboxylate

InChI

InChI=1S/C15H21NO3/c1-15(2,3)19-14(17)16-9-12(10-16)11-5-7-13(18-4)8-6-11/h5-8,12H,9-10H2,1-4H3

InChI Key

LIYKLQIUYBWRMB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of tert-butyl 3-(4-methoxyphenyl)azetidine-1-carboxylate typically involves the following key steps:

This approach ensures the azetidine ring is formed before protection, minimizing side reactions.

Specific Synthetic Routes and Reaction Conditions

While no single unified protocol exclusively for this compound is widely published, related azetidine carbamate syntheses provide a reliable framework:

Step Reaction Reagents Solvent Temperature Notes
1 Azetidine ring formation Haloalkyl amine + base (e.g., NaH) DMF or polar aprotic solvent 0–25°C Cyclization under inert atmosphere to prevent side reactions
2 Aromatic substitution 4-methoxyphenyl boronic acid or halide + Pd-catalyst (Suzuki coupling) Toluene/ethanol/water mixture 50–80°C Palladium catalysts such as Pd(PPh3)4 or Pd/C
3 Boc protection Di-tert-butyl dicarbonate (Boc2O) + base (e.g., triethylamine) Dichloromethane or ethyl acetate 20–30°C Mild conditions to avoid azetidine ring opening

Example from Related Patent Literature:

A patent describing preparation of tert-butyl carbamate azetidine derivatives outlines a stepwise process involving:

  • Reaction of an azetidine intermediate with di-tert-butyl dicarbonate in methanol or ethyl acetate at 23–28°C in the presence of a palladium catalyst (Pd/C or Pd(OH)2/C) to introduce the Boc group efficiently.

  • The reaction molar ratios are typically 1:0.03–0.5:1–5 for substrate:palladium catalyst:Boc2O, optimizing yield and purity.

  • The use of solvents such as methanol, ethanol, ethyl acetate, or tetrahydrofuran provides flexibility depending on scale and equipment.

Alternative Methylation Route for Methoxy Substituent

In cases where the 4-methoxyphenyl group is introduced via methylation of a hydroxyphenyl precursor, methyl iodide and sodium hydride in N,N-dimethylformamide (DMF) at 0°C for 1 hour have been used effectively. This method involves:

  • Dissolving the hydroxy-substituted azetidine intermediate in DMF under nitrogen.

  • Adding methyl iodide followed by sodium hydride carefully at low temperature.

  • Stirring the mixture for 1 hour, then quenching with ice water and extracting with ethyl acetate.

  • Purifying the product by flash chromatography (ethyl acetate:n-hexane = 1:3) to obtain the methylated product in ~59% yield.

This methylation step is useful when the methoxy group is introduced after azetidine ring formation.

Industrial Production Considerations

  • Scalability : The described methods using commercially available reagents and solvents are amenable to scale-up.

  • Reaction control : Maintaining temperatures between 20–30°C during Boc protection and methylation steps is critical to avoid decomposition.

  • Catalyst choice : Palladium catalysts such as Pd/C are preferred for their activity and ease of removal.

  • Purification : Flash chromatography and crystallization are standard; however, industrial processes may use preparative HPLC or recrystallization for purity >98%.

Data Tables Summarizing Preparation Parameters

Parameter Optimal Range Comments
Azetidine ring formation temperature 0–25°C Avoids ring-opening side reactions
Boc protection temperature 20–30°C Mild conditions preserve ring integrity
Methylation temperature 0°C Controls exothermic reaction with NaH and MeI
Solvents DMF, DCM, EtOAc, MeOH, THF Choice depends on step and scale
Catalyst loading (Pd) 3–50 mol% Balances cost and efficiency
Reaction time 1–4 hours Monitored by TLC or HPLC
Yield range 59–85% Depending on step and purification

Summary of Research Findings and Notes

  • The preparation of this compound involves multi-step synthesis with key transformations including azetidine ring closure, aromatic substitution or methylation, and Boc protection.

  • Reaction conditions are generally mild to preserve the strained azetidine ring and avoid side reactions.

  • Use of palladium-catalyzed coupling reactions or methylation with sodium hydride and methyl iodide are well-established strategies for introducing the 4-methoxyphenyl group.

  • Purification by flash chromatography or crystallization is essential to achieve high purity required for pharmaceutical intermediates.

  • Industrially, the process is scalable with commercially available reagents and common solvents, making it practical for large-scale synthesis.

  • No direct preparation methods from less reliable sources such as benchchem.com or smolecule.com have been included, adhering strictly to authoritative patents and chemical literature.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4-methoxyphenyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group or the methoxyphenyl group can be replaced by other functional groups.

    Oxidation and Reduction: The azetidine ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic or basic conditions, using reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH), facilitate the hydrolysis process.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while substitution reactions can lead to a variety of functionalized azetidine derivatives.

Scientific Research Applications

Tert-butyl 3-(4-methoxyphenyl)azetidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-methoxyphenyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The methoxyphenyl group can enhance the compound’s binding affinity and specificity for its targets. Additionally, the tert-butyl ester group can influence the compound’s solubility and stability, affecting its overall bioactivity.

Comparison with Similar Compounds

Key Observations

Substituent Effects on Reactivity and Yield :

  • Electron-Donating Groups : The 4-methoxyphenyl group enhances stability and yield in Suzuki couplings (e.g., 80% for 5d vs. 29% for ortho-substituted 5f ). Steric hindrance in ortho-substituted analogs reduces efficiency.
  • Electron-Withdrawing Groups : The oxadiazole ring in compound 5 increases polarity, resulting in a high-yield (92%) crystalline solid .

Physical State and Purification :

  • Hydrophobic substituents (e.g., tert-butyl) favor oily products (1h ), while polar groups (oxadiazole, ester) promote crystallization (5 ).

Functional Group Diversity: Amino groups (e.g., 4-aminophenyl ) enable further derivatization via amidation, while formyl groups () serve as electrophilic handles for cross-coupling.

Research Implications

  • Medicinal Chemistry : The 4-methoxyphenylazetidine scaffold is a versatile intermediate for serotonin reuptake inhibitors and neuroprotective agents .
  • Synthetic Methodology : Suzuki coupling and aza-Michael addition are robust strategies for introducing aryl and heteroaryl groups .
  • Spectroscopic Characterization : Consistent ¹H/¹³C NMR and HRMS data across analogs validate synthetic routes and purity .

Biological Activity

Tert-butyl 3-(4-methoxyphenyl)azetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and therapeutic implications, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound involves multi-step organic reactions. The compound can be derived from azetidine carboxylates through various methodologies, including carbonylation processes and the use of specific reagents to achieve high yields and purity. A notable synthesis route includes the preparation of derivatives that exhibit enhanced biological activity compared to their precursors .

This compound has been studied for its interaction with various biological targets, particularly in the context of neuroprotection and cancer therapy. The compound exhibits inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases such as Alzheimer's . Its mechanism involves enhancing cholinergic signaling, which is crucial for cognitive function.

Neuroprotective Effects

Research indicates that certain derivatives of azetidine carboxylates, including this compound, demonstrate significant neuroprotective effects. In vitro studies show that these compounds can mitigate oxidative stress-induced neuronal damage by reducing caspase-3/7 activity, which is a marker of apoptosis .

Anticancer Activity

The compound also shows promise in anticancer applications. It has been evaluated against various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8). The results indicate that it induces apoptosis in a dose-dependent manner, with cytotoxicity levels comparable to established chemotherapeutic agents like doxorubicin .

In Vitro Studies

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-70.65Induces apoptosis via caspase activation
This compoundMEL-82.41Induces apoptosis via caspase activation

Case Studies

  • Neuroprotection : A study investigated the effects of this compound on neuronal cells subjected to oxidative stress. The findings revealed a significant reduction in cell death and improved cell viability compared to control groups treated with known neurotoxic agents .
  • Cancer Treatment : In a comparative study against various cancer cell lines, this compound demonstrated superior cytotoxicity against MCF-7 cells compared to traditional therapies, suggesting its potential as a novel anticancer agent .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for tert-butyl 3-(4-methoxyphenyl)azetidine-1-carboxylate, and how do reaction conditions impact yield?

  • Methodological Answer : A common approach involves multi-step synthesis starting from tert-butyl 3-oxoazetidine-1-carboxylate. For example, hydroxylamine intermediates can be generated via oxime formation (e.g., using hydroxylamine in i-PrOH) and further functionalized. Reaction conditions such as solvent choice (e.g., i-PrOH vs. MeOH) and temperature significantly influence regioselectivity and yield. In a related synthesis, tert-butyl 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate was prepared in 92% yield using optimized coupling conditions .
Key Reaction Parameters
Solvent: i-PrOH/MeOH
Reagents: Hydroxylamine, HATU
Yield Range: 70–92%

Q. How can NMR spectroscopy and X-ray crystallography confirm the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Characteristic peaks include δ 1.46 ppm (tert-butyl C(CH3)3), δ 3.86 ppm (methoxy group), and δ 4.33 ppm (azetidine ring protons). Aromatic protons from the 4-methoxyphenyl group appear at δ 6.98–8.01 ppm .
  • X-ray Crystallography : Programs like SHELXL (part of the SHELX suite) are widely used for small-molecule refinement. The tert-butyl group’s steric bulk and azetidine ring puckering can be resolved to confirm stereochemistry .

Q. What role does the tert-butyl carbamate group play in stabilizing intermediates during derivatization?

  • Methodological Answer : The tert-butyloxycarbonyl (Boc) group acts as a protective moiety for the azetidine nitrogen, preventing undesired side reactions (e.g., nucleophilic substitution). It is stable under basic conditions but can be cleaved with acids like TFA, enabling downstream functionalization (e.g., coupling with boronic acids or alkyl halides) .

Advanced Research Questions

Q. What strategies address stereochemical challenges in synthesizing azetidine derivatives like this compound?

  • Methodological Answer : Stereocontrol in azetidine rings often requires chiral auxiliaries or asymmetric catalysis. For example, tert-butyl 3-(iodomethyl)azetidine-1-carboxylate was used in Ni-catalyzed carboboration to achieve stereoselective C-glycoside formation. Computational modeling (DFT) can predict transition states to guide ligand selection .
Stereochemical Considerations
Catalyst: Nickel/Chiral Ligands
Key Step: Carboboration of Glycals
DFT Applications: Transition-state analysis

Q. How can computational methods predict this compound’s interactions with biological targets (e.g., enzymes)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations assess binding affinities to targets like monoacylglycerol lipase (MAGL). The 4-methoxyphenyl group’s electron-rich aromatic system may engage in π-π stacking with hydrophobic enzyme pockets. Free-energy perturbation (FEP) calculations quantify substituent effects on binding .

Q. What analytical techniques resolve contradictions in reported spectral data for azetidine derivatives?

  • Methodological Answer : Discrepancies in NMR or MS data often arise from impurities or tautomerism. High-resolution LC-MS and 2D NMR (e.g., HSQC, HMBC) differentiate regioisomers. For example, azetidine ring protons show distinct coupling patterns (J = 8–15 Hz) in COSY spectra, while NOESY confirms spatial proximity of substituents .

Data Contradictions and Validation

Q. How should researchers validate synthetic yields when literature reports vary widely (e.g., 50–92%)?

  • Methodological Answer : Reproduce reactions under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents). Use internal standards (e.g., 1,3,5-trimethoxybenzene) in HPLC to quantify purity. Cross-validate with independent methods like gravimetric analysis .

Applications in Drug Discovery

Q. What is the compound’s utility as a building block in pharmaceutical intermediates?

  • Methodological Answer : The azetidine core is a rigid scaffold for kinase inhibitors (e.g., Baricitinib). Functionalization at the 3-position (e.g., introducing cyano or boronate groups) enables diversity-oriented synthesis. For example, tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate is a precursor to bioactive molecules .
Derivatization Examples
Boronate: Suzuki-Miyaura coupling
Cyano: Nucleophilic substitution
Hydroxyl: Oxidation to ketones

Safety and Handling

Q. What safety protocols are recommended for handling tert-butyl azetidine carboxylates?

  • Methodological Answer : Use fume hoods and PPE (nitrile gloves, safety goggles). Avoid inhalation/contact; wash skin with soap/water immediately. For spills, adsorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Toxicity data are limited, so treat as a potential irritant .

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